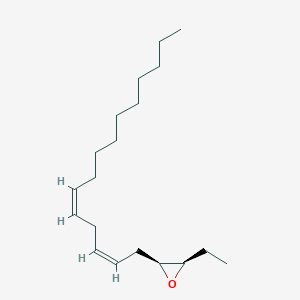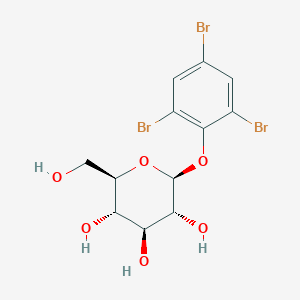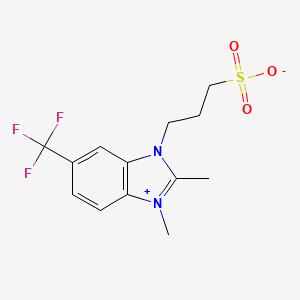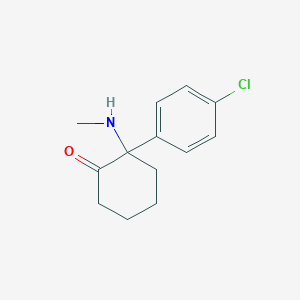
DL-Lactic acid hemi-ZINC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc citrate is a zinc salt of citric acid, known for its high bioavailability and effectiveness in supporting the body’s zinc nutritional status . It is commonly used in dietary supplements to address zinc deficiency, which is crucial for numerous aspects of cellular metabolism, immune function, and overall health .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc citrate can be synthesized by reacting zinc oxide with citric acid. The reaction typically involves mixing citric acid, zinc oxide, and water in specific proportions, followed by heating the mixture to facilitate the chemical reaction . The reaction conditions often include maintaining a temperature between 40-60°C and allowing the reaction to proceed for 60-70 minutes .
Industrial Production Methods: In industrial settings, zinc citrate is produced by reacting zinc oxide with citric acid in a solvent, followed by agitation until a clear solution is obtained . The process may also involve additional steps such as filtration, drying, and packaging to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Zinc citrate undergoes various chemical reactions, including:
Substitution Reactions: Zinc reacts with citric acid to form zinc citrate and dihydrogen.
Oxidation-Reduction Reactions: Zinc can react with water vapor at high temperatures to form zinc oxide and hydrogen gas.
Common Reagents and Conditions:
Citric Acid: Used in the synthesis of zinc citrate.
Zinc Oxide: A common reagent in the preparation of zinc citrate.
Major Products Formed:
Scientific Research Applications
Zinc citrate has a wide range of applications in scientific research, including:
Mechanism of Action
Zinc citrate exerts its effects by increasing serum zinc levels, which enhances the body’s zinc reserves and ensures the optimal functioning of zinc-dependent enzymes and proteins . Zinc acts as a cofactor for over 300 enzymes involved in protein synthesis, lipid metabolism, and DNA synthesis . It also regulates gene expression through zinc finger proteins, influencing cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Zinc Gluconate: Another zinc salt with similar applications but lower solubility and absorption rate compared to zinc citrate.
Zinc Oxide: Used in various industrial applications but has lower bioavailability compared to zinc citrate.
Uniqueness of Zinc Citrate: Zinc citrate stands out due to its high bioavailability and solubility, making it a preferred choice for addressing zinc deficiency and supporting overall health . Its effectiveness in oral care products and dietary supplements further highlights its versatility and importance in various fields .
Properties
Molecular Formula |
C12H16O14Zn3 |
|---|---|
Molecular Weight |
580.4 g/mol |
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;zinc |
InChI |
InChI=1S/2C6H8O7.3Zn/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;; |
InChI Key |
BFDFBVDPAJCXMB-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Zn].[Zn].[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


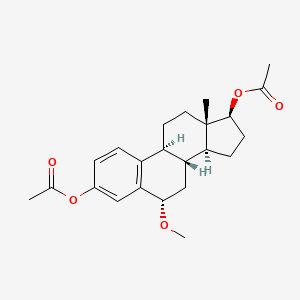
![3-[3-(trifluoromethyl)phenyl]propyl 4-methylbenzenesulfonate](/img/structure/B13413379.png)
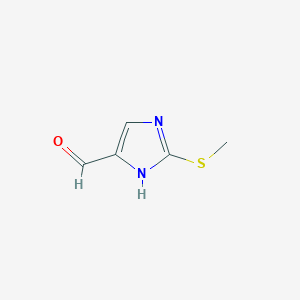
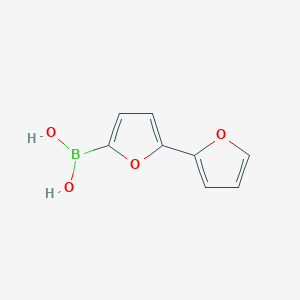
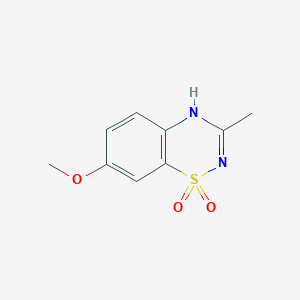
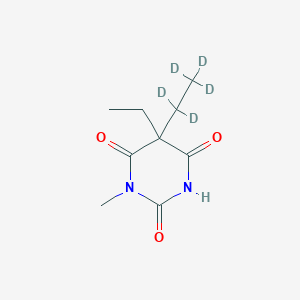
![alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde](/img/structure/B13413410.png)
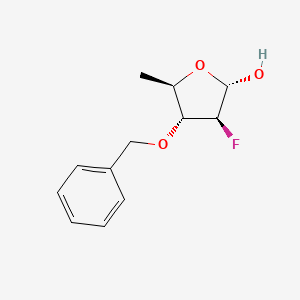
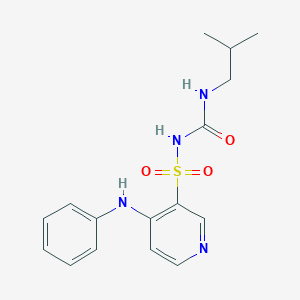
![Tripotassium 7-[[4-[[4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]phenyl]azo]phenyl]azo]naphthalene-1,3,5-trisulphonate](/img/structure/B13413439.png)
